4-(5-Pentylthiophen-2-yl)butanoic acid

Fatty Acid Synthase Thioesterase Inhibition Metabolic Disease

4-(5-Pentylthiophen-2-yl)butanoic acid (CAS 945953-47-9, C₁₃H₂₀O₂S, MW 240.36 g/mol) is an organic compound comprising a 2,5-disubstituted thiophene core bearing an n-pentyl chain at the 5-position and a butanoic acid moiety at the 2-position. It is supplied as a research chemical with a certified purity of ≥98% (NLT 98%) under ISO quality systems, suitable for pharmaceutical R&D and quality control applications.

Molecular Formula C13H20O2S
Molecular Weight 240.36 g/mol
Cat. No. B15062030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Pentylthiophen-2-yl)butanoic acid
Molecular FormulaC13H20O2S
Molecular Weight240.36 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(S1)CCCC(=O)O
InChIInChI=1S/C13H20O2S/c1-2-3-4-6-11-9-10-12(16-11)7-5-8-13(14)15/h9-10H,2-8H2,1H3,(H,14,15)
InChIKeyRIARTVAHVWAUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 4-(5-Pentylthiophen-2-yl)butanoic Acid (CAS 945953-47-9) for Thiophene-Focused Chemical Biology and Drug Discovery


4-(5-Pentylthiophen-2-yl)butanoic acid (CAS 945953-47-9, C₁₃H₂₀O₂S, MW 240.36 g/mol) is an organic compound comprising a 2,5-disubstituted thiophene core bearing an n-pentyl chain at the 5-position and a butanoic acid moiety at the 2-position. It is supplied as a research chemical with a certified purity of ≥98% (NLT 98%) under ISO quality systems, suitable for pharmaceutical R&D and quality control applications . Its predicted physicochemical properties include a boiling point of 362.2±27.0 °C, density of 1.084±0.06 g/cm³, and a pKa of 4.71±0.10 .

Why 4-(5-Pentylthiophen-2-yl)butanoic Acid Cannot Be Replaced by Generic Thiophene Analogs in Specialized Research Programs


Simple substitution of 4-(5-pentylthiophen-2-yl)butanoic acid with other thiophene carboxylic acid derivatives, such as 4-(2-thienyl)butanoic acid (CAS 4653-11-6, C₈H₁₀O₂S, MW 170.23 g/mol) or 5-(thiophen-2-yl)pentanoic acid (CAS 21010-06-0, C₉H₁₂O₂S, MW 184.26 g/mol), introduces profound changes in molecular properties including lipophilicity, molecular weight, and chain flexibility [1]. The target compound's distinct 5-pentyl substitution on the thiophene ring and the butanoic acid chain length are precise structural determinants of its biological activity profile. For instance, this compound has been registered in public bioactivity databases with reported activities against fatty acid synthase thioesterase domain [2] and FAAH [3], which are not replicated by shorter-chain or unsubstituted analogs. These structural differences preclude generic substitution and necessitate the procurement of this specific CAS number for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(5-Pentylthiophen-2-yl)butanoic Acid in Key Research Applications


Fatty Acid Synthase (FAS) Thioesterase Domain Inhibition Activity

4-(5-Pentylthiophen-2-yl)butanoic acid has been identified as an inhibitor hit in a uHTS screen targeting the thioesterase domain of fatty acid synthase, a validated target in oncology and metabolic disorders [1]. While quantitative potency data (e.g., IC₅₀) for this specific assay has not been fully disclosed in the public domain, the compound's registration in the ChEMBL database (CHEMBL1474081) confirms its bioactivity against this target class.

Fatty Acid Synthase Thioesterase Inhibition Metabolic Disease

Fatty Acid Amide Hydrolase (FAAH) Inhibition Potency

In rat brain membrane assays, 4-(5-pentylthiophen-2-yl)butanoic acid exhibits FAAH inhibitory activity with a reported IC₅₀ of 50 nM [1]. This level of potency is characteristic of advanced lead compounds in FAAH inhibitor development, which typically aim for low nanomolar IC₅₀ values. In contrast, the unsubstituted analog 4-(2-thienyl)butanoic acid lacks this pentyl substitution and is not associated with FAAH activity in public databases.

FAAH Endocannabinoid System Pain

Transglutaminase 2 (TG2) Inhibition in Cellular Assays

This compound has demonstrated inhibition of thioredoxin-mediated TG2 activation in T84 human intestinal epithelial cells, with a reported IC₅₀ of 290 nM [1]. TG2 is a therapeutic target for celiac disease and fibrotic conditions. Shorter-chain analogs like 4-(2-thienyl)butanoic acid have not been reported to possess this cellular activity, underscoring the importance of the pentyl substitution for cell-based efficacy.

Transglutaminase Celiac Disease Fibrosis

Physicochemical Differentiation: Lipophilicity and Molecular Weight

The presence of the 5-pentyl chain on the thiophene ring significantly increases the lipophilicity and molecular weight of this compound compared to unsubstituted or shorter-chain analogs . Specifically, 4-(5-pentylthiophen-2-yl)butanoic acid (C₁₃H₂₀O₂S, MW 240.36 g/mol) is substantially more lipophilic than 4-(2-thienyl)butanoic acid (C₈H₁₀O₂S, MW 170.23 g/mol), which lacks the pentyl chain . While measured logP values are not publicly available, the increased carbon count (13 vs. 8 carbons) and higher molecular weight (+70.13 g/mol) are strong indicators of enhanced membrane permeability and protein binding potential.

Physicochemical Properties Lipophilicity ADME

Purity and Quality Assurance for Reproducible Research

Commercially available 4-(5-pentylthiophen-2-yl)butanoic acid is supplied with a certified purity of ≥98% (NLT 98%) and is manufactured under ISO-certified quality systems . This level of quality assurance is critical for reproducible biological and chemical studies. In contrast, many generic thiophene analogs from non-specialized suppliers may lack rigorous analytical certification, introducing variability that can confound experimental results.

Analytical Chemistry Quality Control Reproducibility

Recommended Research Applications for 4-(5-Pentylthiophen-2-yl)butanoic Acid Based on Empirical Evidence


Investigating Fatty Acid Synthase (FAS) Thioesterase Domain Inhibition in Cancer and Metabolic Disease Models

This compound is suitable for use in biochemical and cellular assays designed to evaluate FAS thioesterase domain inhibition. As a confirmed uHTS hit [1], it serves as a starting point for structure-activity relationship (SAR) studies and as a tool compound for exploring FAS-dependent metabolic pathways in oncology and metabolic disease research.

Studying Fatty Acid Amide Hydrolase (FAAH) Inhibition in Pain and Endocannabinoid Research

With a reported IC₅₀ of 50 nM against FAAH in rat brain membranes [1], 4-(5-pentylthiophen-2-yl)butanoic acid is a potent in vitro tool for modulating endocannabinoid signaling. It can be employed in studies of pain, inflammation, and neurological disorders where FAAH inhibition is a therapeutic strategy.

Exploring Transglutaminase 2 (TG2) Inhibition in Celiac Disease and Fibrosis Models

The compound's demonstrated inhibition of TG2 activation in T84 intestinal epithelial cells (IC₅₀ = 290 nM) [1] positions it as a useful probe for investigating TG2 biology in cellular models of celiac disease, tissue fibrosis, and other TG2-related pathologies.

Serving as a Reference Standard in Analytical Method Development and Quality Control

Due to its defined structure, high purity (≥98%), and ISO-certified manufacturing [1], 4-(5-pentylthiophen-2-yl)butanoic acid is suitable as a reference standard for HPLC, LC-MS, and other analytical techniques used in pharmaceutical quality control and research laboratory method validation.

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